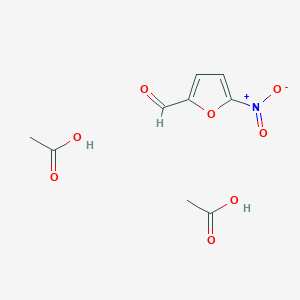

2-Furancarboxaldehyde, 5-nitro-, diacetate

Description

Significance of Nitrofuran-Based Molecular Scaffolds in Synthetic Chemistry

Nitrofuran-based molecular scaffolds are a class of synthetic molecules that have held importance in chemistry since the mid-20th century. nih.gov Initially introduced for their antibacterial properties, nitrofurans are experiencing a resurgence of interest in medicinal chemistry, partly due to the growing challenge of antibiotic resistance. nih.gov The core nitrofuran structure is a key "warhead" in many clinically used antibiotics. nih.gov

The synthetic value of the nitrofuran scaffold lies in its inherent reactivity and biological activity. The nitro group activates the furan (B31954) ring, making it susceptible to various chemical modifications and a good starting point for building more complex heterocyclic systems. nih.gov Researchers have undertaken extensive medicinal chemistry efforts to design novel therapeutic agents based on the nitrofuran scaffold, leading to candidates with potent activity against various pathogens. nih.gov Beyond antibacterial applications, the nitrofuran moiety is explored in the development of agents for other therapeutic areas and as a structural motif in agrochemicals. chemimpex.com

The mechanism of action for many nitrofuran-based drugs involves enzymatic reduction of the nitro group within target microbial cells, leading to the formation of cytotoxic species. nih.gov This unique activation mechanism provides a basis for selective toxicity and continues to inspire the design of new therapeutic agents. nih.gov

Role of Aldehyde Diacetates in Synthetic Transformations

In the multi-step synthesis of complex organic molecules, the protection and deprotection of reactive functional groups is a fundamental strategy. Aldehydes are highly reactive functional groups that participate in a wide range of chemical reactions. msu.edu To prevent an aldehyde from undergoing unwanted reactions while other parts of a molecule are being modified, it can be converted into a less reactive form, known as a protecting group. msu.edu

Aldehyde diacetates, also referred to as acylals or geminal diacetates, serve as a robust and widely used protecting group for aldehydes. The protection process typically involves reacting the aldehyde with acetic anhydride (B1165640) in the presence of an acid catalyst. researchgate.net This transformation converts the reactive aldehyde group (-CHO) into a more stable diacetate group (-CH(OAc)2).

The key advantages of using diacetates as protecting groups include their moderate stability and the relative ease of their preparation and subsequent removal (deprotection). They are stable under neutral and basic conditions but can be readily hydrolyzed back to the original aldehyde under acidic conditions. organic-chemistry.org This controlled reactivity allows chemists to unmask the aldehyde at the desired stage of a synthetic sequence. Furthermore, aldehyde diacetates are not just protective intermediates; they can also act as precursors for the synthesis of other valuable molecules like acetoxy dienes.

Overview of 2-Furancarboxaldehyde, 5-nitro-, diacetate as a Key Intermediate in Heterocyclic Chemistry

This compound holds a strategic position as a key intermediate in heterocyclic chemistry due to the combination of its nitrofuran scaffold and the protected aldehyde function. chemimpex.com This dual functionality makes it a valuable precursor for a variety of nitrogen-containing heterocyclic compounds.

The synthesis of this intermediate is well-established and typically involves the nitration of furfural (B47365) or its diacetate derivative. chemicalbook.comgoogle.com One common method involves reacting freshly distilled 2-furancarboxaldehyde with a mixture of nitric acid and sulfuric acid in acetic anhydride at low temperatures. chemicalbook.com Another approach involves the nitration of 2-furaldehyde diacetate with fuming nitric acid in acetic anhydride. prepchem.com

Once synthesized, this compound serves as a stable and easily handled source of the reactive 5-nitro-2-furaldehyde (B57684). A primary application is its use in the synthesis of nitrofuran-class antibacterial agents. For instance, it is a direct precursor to nitrofurazone (B1679002) through a reaction with semicarbazide (B1199961) hydrochloride. google.com In this process, the diacetate is hydrolyzed in situ under acidic conditions to release the free aldehyde, which then condenses with the semicarbazide. google.com This approach avoids the need to isolate the often less stable 5-nitro-2-furaldehyde. google.com Similarly, it is an intermediate in the preparation of other anti-infective drugs like furazolidone.

Beyond pharmaceuticals, its unique structure is leveraged in the preparation of dyes and pigments, contributing to the development of vibrant colors for industrial use. chemimpex.com The compound's utility underscores the importance of strategic functional group protection in facilitating the synthesis of complex and biologically active heterocyclic molecules.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 92-55-7 | chemicalbook.com |

| Molecular Formula | C₉H₉NO₇ | nih.gov |

| Molecular Weight | 243.17 g/mol | |

| IUPAC Name | [acetyloxy-(5-nitrofuran-2-yl)methyl] acetate (B1210297) | nih.gov |

| Synonyms | 5-Nitro-2-furaldehyde diacetate, 2-(Diacetoxymethyl)-5-nitrofuran, 5-Nitrofurfural Diacetyl Acetal (B89532), 5-Nitrofurfurylidene Diacetate | tcichemicals.com |

| Appearance | White to orange to green powder/crystal | tcichemicals.com |

| Melting Point | 89-93 °C | |

| Boiling Point | 386.04 °C (estimate) | |

| Density | 1.53 g/cm³ (estimate) | |

| Solubility | Insoluble in water |

Table 2: Example Synthesis of this compound

| Step | Reagents | Conditions | Outcome | Source(s) |

| 1. Nitrating Mixture Preparation | Concentrated nitric acid, concentrated sulfuric acid, acetic anhydride | Added slowly at 0 °C | A premixed nitrating solution is formed. | chemicalbook.com |

| 2. Nitration | 2-Furancarboxaldehyde, nitrating mixture from Step 1 | Aldehyde added dropwise to the mixture over 45 minutes, stirred for 1 hour at 0 °C. | The furan ring is nitrated and the aldehyde is protected as a diacetate. | chemicalbook.com |

| 3. Precipitation | Water | Water is added to the reaction mixture and stirred at room temperature for 30 minutes. | Promotes the formation of a white precipitate. | chemicalbook.com |

| 4. pH Adjustment & Heating | 10% NaOH solution | pH adjusted to ~2.5, then heated at 50 °C for 1 hour. | Partial hydrolysis and purification step. | chemicalbook.com |

| 5. Isolation & Purification | Filtration, washing with water, recrystallization from anhydrous ethanol | The cooled mixture is filtered, washed, and recrystallized. | Pure 5-nitrofurfural diacetate is obtained as a white precipitate. | chemicalbook.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

acetic acid;5-nitrofuran-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3NO4.2C2H4O2/c7-3-4-1-2-5(10-4)6(8)9;2*1-2(3)4/h1-3H;2*1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPYIXHHGKPBPCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.C1=C(OC(=C1)[N+](=O)[O-])C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80480740 | |

| Record name | 2-Furancarboxaldehyde, 5-nitro-, diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92799-03-6 | |

| Record name | 2-Furancarboxaldehyde, 5-nitro-, diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Furancarboxaldehyde, 5 Nitro , Diacetate

Conventional Synthetic Approaches

Conventional methods for synthesizing 2-Furancarboxaldehyde, 5-nitro-, diacetate primarily involve the modification of furan (B31954) precursors through nitration and esterification reactions.

The most established route to 5-nitro-2-furaldehyde (B57684) diacetate involves the direct nitration of furan-based starting materials, typically furfural (B47365) or its pre-formed diacetate, using a nitrating agent in the presence of acetic anhydride (B1165640). The aldehyde group in furfural is sensitive to the strong acidic conditions of nitration, necessitating its protection. This is achieved by converting it to the more stable geminal diacetate, which occurs in situ when the reaction is performed in acetic anhydride.

A common procedure involves the slow, controlled addition of the furan substrate to a pre-mixed solution of a nitrating agent, such as a mixture of fuming nitric acid and sulfuric acid, in acetic anhydride at low temperatures (typically between -10°C and 10°C). The acetic anhydride serves as both the solvent and the acetylating agent, protecting the aldehyde group. Sulfuric acid often acts as a catalyst in the formation of acetyl nitrate (B79036), the active nitrating species.

The reaction proceeds through the formation of a nitrated intermediate, which is then converted to the final 5-nitrofurfural diacetate. Upon completion, the reaction mixture is typically quenched with ice water, and the product precipitates. The crude product can then be purified by recrystallization, often from ethanol, to yield a crystalline solid with a melting point around 90-92°C. Research has shown that the simultaneous and gradual addition of the furan derivative and the nitrating agent into acetic anhydride can improve yields and control the exothermic reaction.

Table 1: Selected Conditions for Nitration of Furan Derivatives

| Starting Material | Nitrating Agent | Catalyst | Solvent/Reagent | Temperature | Reported Yield | Source |

|---|---|---|---|---|---|---|

| 2-Furfuraldehyde | Nitric Acid | Sulfuric Acid | Acetic Anhydride | 0°C | 82% | |

| 2-Furaldehyde diacetate | Fuming Nitric Acid | None specified | Acetic Anhydride | -5°C | 40% | |

| Furfural | Fuming Nitric Acid | Sulfuric Acid | Acetic Anhydride / Dichloromethane | 0°C to -10°C | 78.8% | |

| Furfural Diacetate | Fuming Nitric Acid | Sulfuric Acid | Acetic Anhydride | 0°C to -10°C | 79.4% |

While the nitration of furfural derivatives is the dominant pathway to its diacetate, the reverse process, the synthesis from 5-nitro-2-furaldehyde, is also chemically feasible. This transformation involves the protection of the aldehyde functional group as a geminal diacetate, a reaction type known as acylal formation.

This reaction is typically accomplished by treating the aldehyde, in this case, 5-nitro-2-furaldehyde, with acetic anhydride. The reaction often requires a catalyst to proceed at a reasonable rate. In conventional synthesis, this might involve the use of a strong acid. The aldehyde reacts with acetic anhydride to form the corresponding 1,1-diacetate. This method is essentially the final step of the in-situ protection that occurs during the nitration of furfural in acetic anhydride. Although less common as a primary synthetic route for this specific compound, it relies on fundamental and well-established organic transformations.

Catalytic Synthesis of Diacetates from Aldehydes

The formation of geminal diacetates (acylals) from aldehydes is a crucial protection strategy in organic synthesis. Catalytic methods have been extensively developed to improve the efficiency, selectivity, and environmental footprint of this transformation. These approaches are directly applicable to the synthesis of this compound from its corresponding aldehyde.

Lewis acids are effective catalysts for the acylation of aldehydes with acetic anhydride. They function by activating the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the anhydride. A wide range of Lewis acids have been demonstrated to catalyze this reaction, often providing high yields under mild conditions.

Examples of effective Lewis acid catalysts include metal salts such as copper(II) tetrafluoroborate (B81430) and zirconium(IV) chloride. These catalysts are often used in small quantities and can promote the reaction at room temperature, sometimes under solvent-free conditions, which enhances the green profile of the synthesis. More complex chiral Lewis acids based on aluminum or boron have also been developed, although their primary application is in asymmetric synthesis rather than simple protection.

Table 2: Lewis Acid Catalysts for Acylal Synthesis from Aldehydes

| Catalyst | Conditions | Key Advantages | Source |

|---|---|---|---|

| Copper(II) tetrafluoroborate hydrate (B1144303) (Cu(BF4)2·xH2O) | Solvent-free, room temperature | Excellent yields, mild conditions | |

| Zirconium(IV) chloride (ZrCl4) | Solvent-free | High yields, mild and efficient | |

| Fluoroboric acid on silica (B1680970) (HBF4-SiO2) | Solvent-free | Convenient, chemoselective, high-yielding | |

| Acetonyltriphenylphosphonium bromide | Reflux conditions | Effective for both aliphatic and aromatic aldehydes |

Heterogeneous catalysts offer significant advantages in chemical synthesis, including ease of separation from the reaction mixture, potential for reuse, and reduced waste generation. For diacetate formation, solid acid catalysts are particularly relevant.

Zeolites, such as ZSM-5, which have been functionalized with sulfonic acid groups (ZSM-5-SO3H), have been reported as efficient and reusable catalysts for the chemoselective synthesis of 1,1-diacetates. Other solid acid catalysts like clays (B1170129) (e.g., Montmorillonite K-10), and niobium phosphate (B84403) have also been successfully employed. The use of catalysts supported on magnetic nanoparticles represents another advanced approach, allowing for simple magnetic separation of the catalyst from the product mixture. These solid-phase catalysts can often be used under solvent-free conditions, further contributing to process simplification and sustainability.

Green chemistry principles aim to design chemical processes that minimize the use and generation of hazardous substances. In the context of diacetate synthesis, this translates to the use of non-toxic, reusable catalysts, avoidance of harmful solvents, and energy-efficient reaction conditions.

A key green strategy is the implementation of solvent-free, or neat, reaction conditions. Many Lewis acid and heterogeneous catalytic systems for acylal formation are effective without a solvent, using the acetic anhydride as both reagent and medium. This eliminates the environmental and economic costs associated with solvent purchase, use, and disposal.

Furthermore, the development of catalysts that can be easily recovered and reused for multiple reaction cycles is a cornerstone of green catalytic design. Heterogeneous catalysts, particularly those on solid supports like silica or magnetic nanoparticles, fit this paradigm well. Microwave-assisted synthesis has also been explored as an energy-efficient method to accelerate reactions, reducing reaction times and potentially improving yields.

Advanced Synthetic Techniques

Recent advancements in chemical synthesis have led to the development of more efficient and safer methods for producing this compound. These techniques offer improvements in terms of reaction time, yield, and process control.

Continuous flow chemistry has emerged as a robust and safe technology for the nitration of sensitive substrates like furfural derivatives. A recently developed continuous flow platform facilitates the in situ generation of acetyl nitrate for the nitration of furfural to produce 5-nitrofurfural, a related compound. This methodology addresses the challenges associated with the instability of acetyl nitrate and the delicate nature of the furan ring, which is susceptible to degradation under harsh nitrating conditions. researchgate.net

The flow process involves the precise control of reaction parameters such as temperature, residence time, and stoichiometry, leading to high reproducibility and yields. researchgate.net For instance, the nitration of furfural can be performed in a multi-stage reactor system where the initial nitration is followed by a series of transformations to yield the desired product. The use of in-line monitoring techniques, such as UV/Vis or IR spectroscopy, allows for real-time analysis and optimization of the reaction, ensuring stable and efficient production. researchgate.net This high level of automation and integration enables remote operation and minimizes the risks associated with handling hazardous reagents. researchgate.net

A key advantage of continuous flow synthesis is the enhanced safety profile. The small reactor volumes significantly reduce the amount of hazardous material present at any given time, mitigating the risk of thermal runaways, which can be a concern in batch nitration processes. researchgate.net

A simplified representation of a continuous flow setup for nitration:

Module 1: Reagent Introduction: Precise pumping of starting materials (e.g., 2-furancarboxaldehyde diacetate) and nitrating agents into the system.

Module 2: Mixing and Reaction: The reagents are mixed and enter a temperature-controlled reactor coil where the reaction occurs.

Module 3: Quenching and Work-up: The reaction mixture is continuously quenched and processed to isolate the product.

Microwave-assisted organic synthesis has been recognized for its ability to dramatically accelerate reaction rates, often leading to higher yields and purities compared to conventional heating methods. While specific literature detailing the microwave-assisted synthesis of this compound is not extensively available, the application of microwave irradiation to related reactions suggests its potential utility.

For example, microwave-assisted methods have been successfully employed for the synthesis of various substituted furan-2-carboxaldehydes and other nitro compounds. researchgate.netorientjchem.org These methods often result in significantly reduced reaction times, from hours to minutes, and can be performed under milder conditions, sometimes even in the absence of a solvent. orientjchem.org The synthesis of 5-nitrofuran-2-aldehyde derivatives has been achieved through the condensation of 5-nitrofuran-2-aldehyde diacetate with other reagents under both thermal and microwave irradiation conditions, indicating the feasibility of using this technology for reactions involving this substrate. researchgate.net

The principle behind microwave-assisted synthesis lies in the direct heating of the reactant molecules through dielectric loss, leading to a rapid and uniform temperature increase throughout the reaction mixture. This can lead to different selectivities compared to conventional heating.

Potential advantages of microwave-assisted synthesis for this compound could include:

Rapid Reaction Times: Significant reduction in the time required for the nitration reaction.

Improved Yields: Potential for higher conversion and product yields.

Enhanced Purity: Cleaner reaction profiles with fewer byproducts.

Further research is required to develop and optimize a specific protocol for the microwave-assisted synthesis of this compound.

Optimization of Reaction Conditions for Enhanced Synthetic Efficiency

The efficiency of the synthesis of this compound is highly dependent on the optimization of various reaction parameters. Key factors that have been investigated include the choice of catalyst, reaction temperature, and reaction time.

In conventional batch synthesis, the nitration of 2-furancarboxaldehyde diacetate is typically carried out using a mixture of fuming nitric acid and acetic anhydride at low temperatures, often below 0°C, to control the exothermic reaction and prevent degradation of the furan ring. prepchem.com The reaction is typically stirred for several hours to ensure complete conversion. prepchem.com

The use of a catalyst, such as sulfuric acid, can influence the reaction rate and yield. However, the concentration of the catalyst must be carefully controlled to avoid unwanted side reactions.

The table below summarizes findings from various synthetic approaches for related nitrofuran compounds, which can inform the optimization of the synthesis of this compound.

| Parameter | Conventional Batch Method | Continuous Flow Method | Potential Microwave Method |

| Nitrating Agent | Fuming nitric acid/acetic anhydride prepchem.com | In situ generated acetyl nitrate researchgate.net | Various nitrating agents (e.g., nitric acid, metal nitrates) orientjchem.org |

| Catalyst | Sulfuric acid (optional) | Not explicitly required with acetyl nitrate researchgate.net | Acid or base catalysts |

| Temperature | Low (e.g., < 0°C) prepchem.com | Precisely controlled, can vary along the reactor researchgate.net | Elevated temperatures, rapidly achieved |

| Reaction Time | Several hours prepchem.com | Minutes researchgate.net | Seconds to minutes |

| Yield | Variable, can be moderate to good | High and reproducible researchgate.net | Potentially high |

Further optimization studies, potentially employing Design of Experiments (DoE), could systematically investigate the interplay of these parameters to maximize the yield and purity of this compound while minimizing reaction time and waste generation.

Reaction Mechanisms and Chemical Transformations of 2 Furancarboxaldehyde, 5 Nitro , Diacetate

Mechanistic Pathways of Diacetate Formation

The synthesis of 2-Furancarboxaldehyde, 5-nitro-, diacetate is a multi-step process that hinges on the protection of the aldehyde group of furfural (B47365), followed by nitration. The most common synthetic route involves the reaction of furfural with acetic anhydride (B1165640). This protects the aldehyde as a geminal diacetate, making the furan (B31954) ring more stable to the harsh conditions of nitration. thermofisher.com

The primary method for introducing the nitro group is through electrophilic nitration. This is typically achieved using a nitrating mixture, such as fuming nitric acid combined with sulfuric acid as a catalyst, in a solvent of acetic anhydride at low temperatures (e.g., -5°C to 0°C). chemicalbook.comprepchem.com The reaction can be performed by either nitrating pre-formed 2-furaldehyde diacetate or by the simultaneous addition of furfural and the nitrating mixture to acetic anhydride. chemicalbook.comprepchem.com

A key intermediate proposed in this reaction is 5-nitro-2-acetoxy-2,5-dihydrofurfural diacetate. researchgate.net This intermediate is formed through the addition of the nitronium ion (NO₂⁺) to the furan ring. The process concludes with a work-up phase, which involves treatment with water to decompose excess acetic anhydride, followed by neutralization to a specific pH (around 3.5-5.0) and heating, which facilitates the formation and precipitation of the final product. chemicalbook.comresearchgate.net In some procedures, an oily intermediate that results from ring-opening is recyclized by treatment with pyridine (B92270). prepchem.com

Table 1: Comparative Synthesis Conditions for this compound

| Parameter | Method 1 | Method 2 | Method 3 |

| Starting Material | 2-Furaldehyde diacetate | 2-Furancarboxaldehyde | Furfural |

| Nitrating Agent | Fuming HNO₃ / Acetic Anhydride | Conc. HNO₃ / Conc. H₂SO₄ | Fuming HNO₃ / H₂SO₄ |

| Solvent | Acetic Anhydride | Acetic Anhydride | Dichloromethane / Acetic Anhydride |

| Temperature | Below -5°C | 0°C | 0° to -10°C |

| Key Steps | Nitration followed by pouring onto ice and neutralization with NaOH. | Dropwise addition of reagents, stirring, addition of water, pH adjustment, and heating. | Simultaneous dropwise addition of furfural and nitrating mix, water treatment, neutralization, and heating. |

| Reference | prepchem.com | chemicalbook.com | researchgate.net |

**3.2. Reactivity of the Furan Ring System

The furan ring in this molecule is electron-deficient due to the powerful electron-withdrawing effect of the nitro group at the C5 position. This significantly influences its reactivity in substitution, ring-opening, and cycloaddition reactions.

Furan is an aromatic, π-rich heterocycle that typically undergoes electrophilic substitution reactions much more rapidly than benzene (B151609). The preferred position for electrophilic attack is C2, followed by C5, as attack at this position leads to a more stable cationic intermediate with three resonance structures. In this compound, the C2 position is occupied by the diacetoxymethyl group and the C5 position by a nitro group. The nitro group is strongly deactivating, making further electrophilic substitution on the furan ring highly unfavorable under standard conditions. The synthesis of the title compound itself is the primary example of electrophilic substitution, where the nitronium ion attacks the C5 position of the 2-substituted furan precursor.

The stability of the furan ring is compromised by the presence of the 5-nitro group. Ring opening can occur under certain conditions. During some synthetic preparations of 5-nitro-2-furaldehyde (B57684) diacetate, a ring-opened intermediate is formed, which necessitates a recyclization step using a base like pyridine to obtain the desired product. prepchem.com

Furthermore, the deacetylated analogue, 5-nitro-2-furaldehyde, is known to undergo an irreversible redox ring-opening reaction in alkaline solutions. sigmaaldrich.comresearchgate.net This process forms the anion of (5-nitro-furan-2-yl)-methanediol, which upon acidification, opens to yield the nitrile oxide of alpha-ketoglutaconic acid. sigmaaldrich.comresearchgate.net This reactivity highlights the inherent instability of the 5-nitrofuran system, particularly its susceptibility to nucleophilic attack and subsequent cleavage.

Furan can act as a diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. The presence of a strongly electron-withdrawing nitro group makes the nitrofuran an "electron-deficient diene." oup.com Consequently, its reaction with electron-deficient dienophiles is generally unfavorable. However, cycloaddition can be promoted with electron-rich dienophiles in what is known as a Diels-Alder reaction with "inverse electron demand." oup.com

Research has shown that intramolecular Diels-Alder reactions of 5-nitrofuran derivatives can be achieved. For instance, the reaction of N-(5-nitrofurfuryl)-N-(2-hydroxyphenyl)methacrylamide proceeded efficiently when refluxed in benzene, with the reaction being promoted by an internal hydrogen bond that favors the necessary s-cis conformation of the diene system. oup.com This demonstrates that despite the deactivating effect of the nitro group, the furan nucleus in these derivatives can participate in cycloaddition reactions, particularly when conformational factors are favorable.

Transformations of the Diacetate Moiety

The geminal diacetate group at the C2 position serves primarily as a protected form of the aldehyde. Its principal transformation is hydrolysis to regenerate the aldehyde functionality.

The conversion of this compound to 5-nitro-2-furaldehyde is a straightforward hydrolysis reaction. This deacetylation is typically accomplished by heating the diacetate in the presence of a strong mineral acid, such as sulfuric acid. prepchem.com

This hydrolysis can also be performed in situ. For example, 5-nitro-2-furaldehyde semicarbazone can be synthesized directly from the diacetate without isolating the intermediate aldehyde. nih.gov In this process, the diacetate is heated with semicarbazide (B1199961) hydrochloride in an aqueous solution containing a strong mineral acid catalyst. The acidic conditions facilitate both the hydrolysis of the diacetate to the aldehyde and the subsequent condensation with semicarbazide to form the final semicarbazone product. nih.gov This one-pot reaction demonstrates the utility of the diacetate as a stable precursor that can be readily converted to the reactive aldehyde when needed.

Conversion to other Functional Groups

This compound, also known as 5-nitrofurfural diacetate, serves as a stable precursor to 5-nitro-2-furaldehyde. The diacetate group protects the reactive aldehyde functionality, which can be readily deprotected or converted directly to other functional groups under specific reaction conditions.

The primary transformation is the hydrolysis of the diacetate to the corresponding aldehyde, 5-nitro-2-furaldehyde. This reaction is typically acid-catalyzed, often using sulfuric acid. prepchem.comresearchgate.net The process involves treating the diacetate with aqueous acid, which cleaves the ester linkages to reveal the aldehyde and produce acetic acid as a byproduct.

A significant application of this compound is its direct use in the synthesis of semicarbazones without the need for isolating the intermediate aldehyde. google.com This one-pot reaction involves heating the diacetate with semicarbazide hydrochloride in an aqueous medium. A strong mineral acid, such as sulfuric, hydrochloric, or phosphoric acid, acts as a catalyst. google.com The reaction proceeds by in-situ hydrolysis of the diacetate to 5-nitro-2-furaldehyde, which then immediately condenses with the semicarbazide. This method is efficient, avoiding a separate hydrolysis and purification step and resulting in higher yields of the desired 5-nitro-2-furaldehyde semicarbazone. google.com

The resulting 5-nitro-2-furaldehyde can undergo various condensation reactions with nitrogen bases to form a range of derivatives. chempap.org These reactions are characteristic of aldehydes and demonstrate the conversion of the formyl functional group. Examples include reactions with thiosemicarbazide (B42300) to yield thiosemicarbazones, with cyanoacetylhydrazide to form cyanoacetylhydrazones, and with hydroxylamine (B1172632) to produce oximes. chempap.org

Additionally, phototransformation of the deprotected aldehyde, 5-nitro-2-furaldehyde, in aqueous solutions can lead to ring-opening and rearrangement products, such as 5-hydroxymethylene-2(5H)-furanone. rsc.org

Table 1: Conversion of this compound to Other Functional Groups

| Starting Material | Reagents | Product(s) | Reaction Type | Source(s) |

| This compound | Sulfuric acid, water | 5-Nitro-2-furaldehyde | Hydrolysis | prepchem.comresearchgate.net |

| This compound | Semicarbazide hydrochloride, strong mineral acid (e.g., H₂SO₄), water, heat | 5-Nitro-2-furaldehyde semicarbazone | In-situ Hydrolysis & Condensation | google.com |

| 5-Nitro-2-furaldehyde | Thiosemicarbazide, ethanol | 5-Nitro-2-furfurylidene thiosemicarbazone | Condensation | chempap.org |

| 5-Nitro-2-furaldehyde | 5-Cyanoacetylhydrazide, ethanol | 5-Nitro-2-furfurylidene cyanoacetylhydrazone | Condensation | chempap.org |

| 5-Nitro-2-furaldehyde | Hydroxylamine hydrochloride, sodium acetate (B1210297), ethanol | 5-Nitro-2-furaldehyde oxime | Condensation | chempap.org |

| 5-Nitro-2-furaldehyde | UV light, water | 5-Hydroxymethylene-2(5H)-furanone, nitrite (B80452) ion | Phototransformation | rsc.org |

Note: These reactions start with 5-Nitro-2-furaldehyde, which is the hydrolysis product of this compound.

Nitration Reactions and their Impact on Furan Reactivity

The nitration of the furan ring is a key electrophilic aromatic substitution reaction. The reactivity of the furan nucleus is significantly influenced by the nature of the substituents present on the ring. Furan itself is an electron-rich aromatic system due to the lone pair of electrons on the oxygen atom participating in the aromatic sextet. numberanalytics.comslideshare.net This makes it highly reactive towards electrophiles, more so than benzene. numberanalytics.com

However, the introduction of an electron-withdrawing group, such as the nitro group (NO₂), has a profound impact on the reactivity of the furan ring. The nitro group is strongly deactivating, reducing the electron density of the ring system and making it less susceptible to further electrophilic attack. quora.com This deactivating effect is due to the group's strong negative inductive (-I) and mesomeric (-M) effects. quora.com

The synthesis of this compound itself is a prime example of a nitration reaction on a substituted furan and illustrates the challenges involved. The direct nitration of furfural is not feasible as the aldehyde group is sensitive to oxidation by the strong acidic and oxidizing conditions of nitration. researchgate.net Therefore, the aldehyde group is first protected by converting it to the more stable diacetate. prepchem.comresearchgate.net

The nitration of furfural diacetate is typically carried out using a mixture of nitric acid and acetic anhydride. prepchem.comchemicalbook.com Sometimes a catalytic amount of sulfuric acid is also employed. google.com The reaction is performed at low temperatures (e.g., -10 to 0 °C) to control the reaction rate and prevent degradation of the sensitive furan ring. prepchem.comgoogle.com The diacetate group at position 2, being electron-withdrawing, deactivates the furan ring, making the nitration less facile than for unsubstituted furan. The nitro group preferentially adds to the 5-position, which is the most activated position for electrophilic attack on a 2-substituted furan.

The stability of the furan ring is highly dependent on the substituents and the reaction conditions. The presence of electron-withdrawing groups generally makes the ring more stable towards the acidic cleavage that often plagues furan chemistry, but it simultaneously reduces its reactivity towards the desired electrophilic substitution. kyoto-u.ac.jp Therefore, a careful balance of reaction conditions is necessary to achieve successful nitration without causing significant ring-opening or polymerization. prepchem.comkyoto-u.ac.jp

Table 2: Reagents and Conditions for the Nitration of Furfural Derivatives

| Substrate | Nitrating Agent / Conditions | Product | Key Observations | Source(s) |

| 2-Furaldehyde diacetate | Fuming nitric acid, acetic anhydride, -5 °C to 0 °C | This compound | Aldehyde group protection is necessary. Low temperature controls reactivity. | prepchem.com |

| Furan | Nitric acid, acetic anhydride, -7 °C | 2-Nitrofuran | Reaction is carried out at low temperature to avoid ring degradation. | kyoto-u.ac.jp |

| Furfural diacetate | Nitric acid, sulfuric acid (catalyst), acetic anhydride, -10 to +10 °C | This compound | Sulfuric acid can be used as a catalyst to promote nitration. | google.com |

| Furan-2-carboxylic acid | Acetic anhydride, fuming nitric acid | 5-Nitrofuran-2-carboxylic acid | Example of a decarboxy-nitrosubstitution reaction is also possible under certain conditions. | kyoto-u.ac.jp |

Applications of 2 Furancarboxaldehyde, 5 Nitro , Diacetate As a Synthetic Building Block

Precursor in the Synthesis of Nitrofuran Derivatives

The primary and most well-documented application of 2-Furancarboxaldehyde, 5-nitro-, diacetate is its role as a stable and easily handleable precursor to 5-nitro-2-furaldehyde (B57684). The diacetate group serves as a protecting group for the aldehyde functionality, which can be readily deprotected under acidic conditions to yield the free aldehyde. This aldehyde is a key intermediate in the synthesis of a broad class of compounds known as nitrofurans, which have been extensively studied for their therapeutic properties.

A common method for the preparation of 5-nitro-2-furaldehyde from its diacetate involves treatment with sulfuric acid. prepchem.com The diacetate itself is typically synthesized through the nitration of 2-furaldehyde diacetate. prepchem.com

One of the most significant applications of this pathway is the synthesis of 5-nitro-2-furaldehyde semicarbazone. google.com A notable process allows for the direct reaction of this compound with semicarbazide (B1199961) hydrochloride in the presence of a mineral acid catalyst, such as sulfuric, nitric, hydrochloric, or phosphoric acid, to produce 5-nitro-2-furaldehyde semicarbazone without the need to isolate the intermediate aldehyde. google.com This one-pot reaction streamlines the synthesis of this important nitrofuran derivative. google.com

Furthermore, new hydrazone derivatives of 5-nitro-2-furaldehyde have been synthesized from adamantane (B196018) alkanohydrazides, demonstrating the ongoing utility of this precursor in developing novel compounds with potential biological activities. rsc.org

Formation of Furan-Based Heterocyclic Systems

The reactivity of the aldehyde group in 5-nitro-2-furaldehyde, readily generated from its diacetate precursor, is extensively utilized in condensation reactions to form a variety of furan-based heterocyclic systems. These reactions typically involve the reaction of the aldehyde with compounds containing active methylene (B1212753) groups or other nucleophilic species.

A prominent example is the Knoevenagel condensation. wikipedia.org 5-Nitro-2-furaldehyde can be reacted with compounds possessing active methylene groups, such as indan-1,3-dione and creatinine (B1669602), to yield furfurylidene derivatives. damascusuniversity.edu.sysphinxsai.com For instance, the condensation with indan-1,3-dione leads to the formation of 2-(5-nitro-furfurylidene)-indane-1,3-dione. damascusuniversity.edu.sy Similarly, its reaction with creatinine produces 5-(5-nitro-furfurylidene)-creatinine. sphinxsai.com These reactions effectively append a new heterocyclic or carbocyclic ring system to the furan (B31954) core via a carbon-carbon double bond.

The aldehyde functionality also allows for the construction of fused heterocyclic systems. For example, the synthesis of various 5-nitro-2-furfurylidene derivatives has been achieved through reaction with 2-methyl-4-(5-nitro-2-furfurylidene)-Δ2-oxazolin-5-one or 2-phenyl-4-(2-furfurylidene)-Δ2-oxazolin-5-one and subsequently with 2-aminobenzothiazole (B30445) derivatives. researchgate.net

Synthesis of Compounds with Modified Side Chains

The diacetate group in this compound not only protects the aldehyde but also provides a handle for the synthesis of compounds with modified side chains. The most straightforward modification is the hydrolysis to the aldehyde, as previously discussed. This aldehyde then serves as a branching point for a multitude of synthetic transformations that extend and diversify the side chain at the 2-position of the furan ring.

The Knoevenagel condensation, as mentioned in the previous section, is a prime example of side-chain modification, where a simple formyl group is transformed into a more complex arylidene or alkylidene moiety. damascusuniversity.edu.sysphinxsai.comnih.gov This reaction allows for the introduction of a wide range of substituents, thereby modulating the properties of the resulting molecule. chempap.org

Beyond the Knoevenagel reaction, the aldehyde can undergo condensation with various nitrogen-based nucleophiles to create a diverse set of side chains. For example, its reaction with different hydrazides, such as benzene (B151609) carboxylic and pyridine (B92270) carboxylic acid hydrazides, yields the corresponding furfurylidene hydrazones. chempap.org These reactions are fundamental in creating a library of nitrofuran derivatives with varied side-chain structures.

Intermediate in the Formation of Complex Organic Molecules

While primarily recognized as a precursor for nitrofuran pharmaceuticals, the structural motif of this compound can be found within more complex molecular architectures. Its role as an intermediate extends to the synthesis of larger, polyfunctional molecules.

The synthesis of 5-pyridyl- and 5-aryl-2-furaldehydes can be achieved from furaldehyde diethyl acetal (B89532) in a one-pot, four-step procedure involving deprotonation, transmetalation from lithium to zinc, palladium-catalyzed cross-coupling, and subsequent deprotection of the aldehyde. nih.gov This methodology allows for the introduction of various aryl and heteroaryl groups at the 5-position of the furan ring, creating more complex furan-based aldehydes that can be further elaborated.

Utilization in Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates all or most of the starting materials, are highly efficient synthetic strategies. nih.gov The aldehyde functionality of 5-nitro-2-furaldehyde (derived from its diacetate) makes it a suitable component for certain MCRs.

One of the most relevant MCRs in this context is the Biginelli reaction. This reaction typically involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. bohrium.com Research has shown that 5-aryl-2-furaldehydes can participate in the Biginelli reaction. For example, the reaction of 5-aryl-2-furaldehydes with ethyl acetoacetate (B1235776) and urea or thiourea in the presence of a catalyst like iron(III) chloride yields the corresponding ethyl 4-(5-aryl-2-furyl)-6-methyl-2-oxo(thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylates. bohrium.com Given that this compound is a precursor to a substituted furaldehyde, its application in such MCRs is a viable synthetic route to complex heterocyclic compounds.

While direct participation of this compound in other well-known MCRs like the Hantzsch pyridine synthesis is less documented, the reactivity of the derived aldehyde suggests potential applicability. wikipedia.org The Hantzsch synthesis combines an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor to form dihydropyridines. wikipedia.org The electrophilic nature of the 5-nitro-2-furaldehyde carbonyl group makes it a plausible candidate for this type of transformation.

Advanced Analytical Techniques in the Research of 2 Furancarboxaldehyde, 5 Nitro , Diacetate

Spectroscopic Methodologies for Reaction Monitoring

Spectroscopic methods are fundamental in observing the transformation of reactants into products in real-time or through offline sampling. They offer non-destructive analysis, providing detailed structural and functional group information throughout a chemical reaction.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of 2-Furancarboxaldehyde, 5-nitro-, diacetate and gaining insights into the mechanisms of its formation. By analyzing the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides unambiguous evidence for the compound's structural features.

In the synthesis of this compound, which can be prepared from 2-furancarboxaldehyde, NMR is crucial for confirming the conversion. chemicalbook.com The disappearance of the aldehyde proton signal (around 9-10 ppm) from the starting material and the appearance of new signals corresponding to the diacetate group provide clear evidence of the reaction's success. Specifically, a characteristic singlet for the two equivalent acetate (B1210297) methyl groups and a singlet for the methine proton (the carbon bearing the two acetate groups) would be expected in the ¹H NMR spectrum. chemicalbook.comnih.gov

¹H NMR Spectral Data for this compound

| Proton | Approximate Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Acetate (CH₃) | ~2.1 | Singlet |

| Furan (B31954) Ring (H3, H4) | ~6.7 - 7.5 | Multiplet |

This table is generated based on typical values and data from spectral databases. chemicalbook.comnih.gov

¹³C NMR spectroscopy complements the proton data by showing the presence of the carbonyl carbons of the acetate groups, the methyl carbons, the furan ring carbons, and the unique methine carbon, confirming the gem-diacetate structure. nih.gov Mechanistic studies can employ NMR to detect and characterize potential intermediates or byproducts, offering a deeper understanding of the reaction pathway.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are workhorse techniques for monitoring the progress of chemical reactions due to their sensitivity to changes in functional groups and electronic conjugation, respectively.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for tracking the functional group transformations during the synthesis of this compound. The formation of the product is characterized by the appearance of strong absorption bands corresponding to the C=O stretching of the acetate groups (typically around 1750 cm⁻¹) and C-O stretching bands. nih.govchemicalbook.com Concurrently, if the synthesis starts from 5-nitro-2-furaldehyde (B57684), the characteristic C=O stretching vibration of the aldehyde (around 1700 cm⁻¹) would diminish. nist.gov Monitoring the relative intensities of these peaks over time allows for a straightforward assessment of reaction completion. nih.govchemicalbook.com

UV-Vis Spectroscopy: The nitrofuran chromophore in this compound makes it suitable for analysis by UV-Vis spectroscopy. The electronic transitions within the conjugated system of the furan ring and the nitro group result in characteristic absorbance maxima. nih.gov While the core chromophore remains similar between the starting aldehyde and the diacetate product, subtle shifts in the absorption wavelength (λmax) and intensity can be used to monitor the reaction. A stable UV-Vis spectrum over time can indicate that the reaction has reached completion. For instance, the related 5-nitro-2-furaldehyde shows a maximum absorption at approximately 297 nm in water. nih.gov

Mass Spectrometry (MS) Applications in Organic Synthesis Research

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable in organic synthesis for confirming product identity, identifying impurities, and investigating reaction pathways.

Modern mass spectrometry can be coupled directly to a reaction vessel, allowing for online and real-time monitoring of the chemical composition of the reaction mixture. This provides immediate feedback on the formation of this compound (molecular weight: 243.17 g/mol ) and the consumption of reactants. nist.gov By tracking the ion intensity of the molecular ion [M]⁺ or a characteristic fragment ion of the product, chemists can precisely determine the reaction kinetics and endpoint. This approach is particularly advantageous for optimizing reaction conditions such as temperature, pressure, and catalyst loading, as it minimizes the need for time-consuming offline analysis.

A study on the degradation of this compound utilized high-performance liquid chromatography-high resolution mass spectrometry (HPLC-HRMS), demonstrating the power of MS in identifying and quantifying components in a mixture. magtechjournal.com

Key GC-MS Peaks for this compound

| m/z (Mass-to-Charge Ratio) | Interpretation |

|---|---|

| 43 | [CH₃CO]⁺ (Base Peak) |

| 111 | Fragment ion |

| 141 | [M - 2x(CH₃CO) - H]⁺ or [5-nitro-2-furaldehyde]⁺ fragment |

Data sourced from NIST and PubChem spectral databases. nih.govnist.gov

The synthesis of this compound from furfural (B47365) involves the nitration of the furan ring and the formation of the diacetate. This process can proceed through short-lived, highly reactive intermediates. google.com Advanced MS techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), are gentle ionization methods capable of transferring these delicate intermediates from the condensed phase into the gas phase for detection. rsc.org

For example, patents describing the synthesis mention the formation of an intermediate, 5-nitro-2-acetoxy-2,5-dihydrofurfural diacetate. google.com Detecting such a species would provide direct evidence for the proposed reaction mechanism. Tandem mass spectrometry (MS/MS) can further be used to fragment the detected intermediate ions, providing structural information that helps in their definitive identification. rsc.org

Chromatographic Techniques for Separation and Analysis of Reaction Mixtures

Chromatography is essential for separating the target compound, this compound, from unreacted starting materials, byproducts, and impurities in the final reaction mixture.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis and purification of this compound. A reverse-phase (RP) HPLC method has been described for the analysis of this compound. sielc.com This method utilizes a C18 or a specialized reverse-phase column (like Newcrom R1) with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. magtechjournal.comsielc.com The separation is based on the differential partitioning of the mixture components between the stationary phase and the mobile phase.

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is also used, particularly for assessing the purity of the final product, as indicated by suppliers who specify purity levels determined by GC. tcichemicals.com

A study focusing on the degradation of reference standards of this compound employed HPLC to identify 5-nitro-2-furaldehyde as the major degradation impurity, highlighting the technique's capability in stability and impurity profiling. magtechjournal.com

Example HPLC Method for this compound

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 (Reverse Phase) |

| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid |

| Detection | UV or Mass Spectrometry (MS) |

This table is based on a published analytical method. sielc.com

These chromatographic methods are scalable and can be adapted from analytical-scale quality control to preparative-scale purification to isolate the high-purity compound required for further synthetic applications. sielc.com

High-Performance Liquid Chromatography (HPLC) in Process Monitoring

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the in-process monitoring of the synthesis of this compound. Its application within a Process Analytical Technology (PAT) framework allows for real-time or near-real-time tracking of critical process parameters and quality attributes. By providing quantitative data on the concentration of reactants, intermediates, and the final product, HPLC enables precise control over the manufacturing process, ensuring reaction completion, maximizing yield, and minimizing impurity formation.

The synthesis of this compound, typically involves the nitration of furfural or its diacetate in the presence of acetic anhydride (B1165640). A key intermediate formed during this process is 5-nitro-2-acetoxy-2,5-dihydrofurfural diacetate. This intermediate is subsequently converted to the final product. A critical component of process monitoring is the ability to distinguish and quantify these various furan derivatives simultaneously.

Detailed Research Findings

Research in the analysis of furan derivatives supports the use of reverse-phase HPLC for monitoring such reactions. Methodologies developed for the separation of various furans and their nitrated derivatives provide a strong basis for establishing an in-process control strategy. nih.govsielc.com A robust HPLC method can effectively separate the starting material, furfural, from the key reaction intermediate and the final product, this compound. Furthermore, it can monitor the formation of the primary degradation product, 5-nitro-2-furaldehyde, which can arise from the instability of the diacetate under certain conditions.

A suitable method for process monitoring would involve a reverse-phase column, such as a C8 or C18, which is effective for separating moderately polar organic compounds. nih.govsigmaaldrich.com A gradient elution using a mobile phase of water (often acidified slightly with phosphoric or acetic acid) and an organic modifier like acetonitrile allows for the sequential elution of compounds with varying polarities. nih.govsielc.com Detection is typically achieved using a UV detector, as the furan ring and nitro group are strong chromophores. For instance, wavelengths between 275 nm and 284 nm are effective for detecting furan derivatives. sielc.comnih.gov

The following table illustrates the type of data that can be generated from HPLC process monitoring at various stages of the reaction. The concentrations are representative and show the expected trend: consumption of the reactant, transient appearance of the intermediate, and formation of the final product.

Table 1: Illustrative In-Process HPLC Monitoring of Synthesis

This table is a representative example of expected concentration changes during the synthesis process and is not derived from a single experimental source.

A proposed set of HPLC parameters, synthesized from established methods for related compounds, is detailed below. These conditions are designed to achieve baseline separation of the key components in the reaction mixture.

Table 2: Proposed HPLC Method Parameters for Process Monitoring

By implementing such a system, manufacturers can achieve a high degree of process understanding and control, leading to a more robust and efficient synthesis of this compound, consistent with the principles of Quality by Design (QbD).

Computational Chemistry Studies on 2 Furancarboxaldehyde, 5 Nitro , Diacetate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties of molecules, which in turn govern their reactivity. For nitroaromatic compounds, including the nitrofuran class, these calculations help to characterize molecular properties such as functional groups, sites of reactivity, molecular size and shape, polarity, and solvent accessible surfaces. mdpi.com

Semi-empirical methods like the Austin Model 1 (AM1) and Modified Neglect of Differential Overlap (MNDO) are often used to quickly gather information on bond lengths, molecular orbitals, and electrostatic potentials. mdpi.com For instance, in nitroaromatic compounds, the strong electronegativity of the nitro group, stemming from the two electron-deficient oxygen atoms bonded to a partially positive nitrogen atom, is a key feature. nih.gov This group significantly influences the electron density distribution across the aromatic ring, making the compound susceptible to nucleophilic attack. nih.gov

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial indicators of a molecule's reactivity. mdpi.com For nitroaromatic compounds, the energy gap between HOMO and LUMO can reveal potential toxicity and reactivity. mdpi.comresearchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net In a study on nitrofurantoin, the HOMO-LUMO gap was found to decrease upon salt formation, indicating a change in chemical reactivity. researchgate.net

Table 1: Calculated Electronic Properties of Related Nitroaromatic Compounds

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Nitrofurantoin | B3LYP/6-311++G(d,p) | -7.21 | -2.89 | 4.32 |

| Nitrofurantoin-DMAP Salt | B3LYP/6-311++G(d,p) | -6.98 | -3.12 | 3.86 |

| Furazolidone | DFT | Not Specified | Not Specified | Not Specified |

Data synthesized from studies on related compounds to infer properties of 2-Furancarboxaldehyde, 5-nitro-, diacetate. Source: researchgate.netmdpi.com

Density Functional Theory (DFT) for Mechanistic Elucidation

Density Functional Theory (DFT) is a powerful computational method used to investigate the geometry, electronic structure, and reaction mechanisms of molecules. semanticscholar.org It has been widely applied to study nitrofuran antibiotics and their derivatives. nih.govresearchgate.netresearchgate.net DFT calculations, often using functionals like B3LYP and wB97X-D, provide insights into hydrogen bonding patterns and their influence on the crystalline lattice of these compounds. researchgate.netsemanticscholar.org

In studies of nitrofurantoin, DFT has been used to analyze vibrational spectra (FT-IR and FT-Raman) and to understand the changes in molecular structure upon the formation of salts or co-crystals. researchgate.netsemanticscholar.orgnih.gov These studies have validated the presence and strength of intermolecular hydrogen bonds, which are crucial for the stability and properties of the crystalline forms. researchgate.netsemanticscholar.org

Mechanistic studies using DFT can also elucidate the steps involved in chemical reactions. For instance, the reduction of the nitro group is a key step in the biological activity of nitrofuran antibiotics. mdpi.com DFT can model this reduction process, identifying intermediates and transition states, thereby providing a detailed picture of the reaction pathway at the molecular level.

Table 2: DFT Functionals and Basis Sets Used in Nitrofuran Studies

| Study Focus | DFT Functional(s) | Basis Set |

| Structural and Reactivity Analysis of Nitrofurantoin Salt | B3LYP, wB97X-D | 6-311++G(d,p) |

| Vibrational Spectroscopy of Nitrofurantoin Co-crystal | Not Specified | Not Specified |

| Thermodynamic Properties of Nitrofurantoin and Furazolidone | Not Specified | Not Specified |

This table summarizes common computational methods applied to related nitrofuran compounds. Source: researchgate.netmdpi.comsemanticscholar.orgnih.gov

Molecular Modeling of Furan (B31954) and Diacetate Systems

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For furan-based systems, molecular modeling has been employed to understand their synthesis, properties, and potential as building blocks for new materials. dongguk.eduresearchgate.netacs.org For example, modeling has been used to study the formation of furan in Maillard reaction model systems, which is relevant to food chemistry. dongguk.edu

In the context of drug design and materials science, molecular modeling helps in understanding the three-dimensional structure of molecules and their interactions with other molecules or biological targets. nih.gov For instance, molecular modeling of a specific enzyme was used to identify amino acids in the substrate-binding pocket, which could then be targeted for drug development. nih.gov

For this compound, molecular modeling would be instrumental in visualizing the spatial arrangement of the furan ring, the nitro group, and the diacetate moiety. This would allow for the study of its conformational flexibility and how it might interact with biological macromolecules or other chemical species.

Prediction of Reaction Pathways and Transition States

A significant application of computational chemistry is the prediction of reaction pathways and the characterization of transition states. This is particularly important for understanding the mechanisms of synthesis and degradation of chemical compounds. For nitroaromatic compounds, computational methods can predict how they might be reduced or otherwise transformed under various conditions. mdpi.com

For example, molecular orbital calculations have shown that for some nitroaromatic compounds, reduction leads to the formation of amine derivatives, while for others, the reaction may stop at hydroxylamine (B1172632) derivatives. mdpi.com These predictions are based on the calculated formation energies of the different products. mdpi.com

In the context of disinfection byproducts, a novel pathway has been proposed for the formation of furan-like compounds from phenolic precursors, involving the opening of an oxidized phenolic ring followed by the formation of a 5-membered ring. rsc.org Such pathway predictions rely on identifying plausible reaction steps and evaluating their energetic feasibility.

For this compound, computational studies could predict its reactivity in various chemical environments. For example, the hydrolysis of the diacetate group is a likely reaction, and computational methods could elucidate the mechanism and energetics of this process. Similarly, the reduction of the nitro group, a common reaction for nitrofurans, could be modeled to predict the resulting products and the conditions under which the reaction would occur.

Historical and Evolving Research Landscape of Nitrofuran Chemistry Relevant to the Compound

Historical Development of Nitrofuran Synthesis

The introduction of the nitrofuran class of synthetic molecules dates back to the 1940s and 1950s. google.comnih.gov The synthesis of 5-nitro-2-furaldehyde (B57684) diacetate, a crucial precursor for many nitrofuran derivatives, has been a focal point of research from the early days.

One of the foundational methods for the synthesis of 5-nitro-2-furaldehyde diacetate involves the nitration of 2-furaldehyde diacetate. A common procedure involves reacting 2-furaldehyde diacetate with a mixture of fuming nitric acid and acetic anhydride (B1165640) at low temperatures, typically not exceeding -5°C. prepchem.com The reaction mixture is then treated with a base, such as sodium hydroxide, to precipitate the product. prepchem.com An alternative approach involves the simultaneous and gradual addition of 2-furaldehyde (or its diacetate) and a mixture of nitric and sulfuric acids to acetic anhydride at a controlled low temperature. google.com This method aims to improve yield and control over the reaction.

The synthesis of nitrofurazone (B1679002), a well-known nitrofuran, often utilizes 5-nitro-2-furaldehyde diacetate as a starting material. researchgate.net Various methods have been explored for the conversion of the diacetate to the final product, including reactions with semicarbazide (B1199961) hydrochloride in different solvent systems and under varying pH and temperature conditions. researchgate.net A patented process describes the reaction of 5-nitro-2-furaldehyde diacetate with semicarbazide hydrochloride in the presence of water and a strong mineral acid catalyst, such as sulfuric, nitric, hydrochloric, or phosphoric acid. google.com

The historical synthesis of nitrofuran derivatives was often characterized by harsh reaction conditions, which could lead to low yields and poor reproducibility, especially given the delicate nature of the furan (B31954) ring. thieme-connect.com This has spurred the development of milder and more efficient synthetic protocols over the decades.

Interactive Table: Historical Synthesis Methods for 5-Nitro-2-furaldehyde Diacetate

| Method | Reagents | Key Conditions | Reference |

| Nitration of 2-Furaldehyde Diacetate | 2-Furaldehyde diacetate, Fuming nitric acid, Acetic anhydride | Low temperature (≤ -5°C), followed by base treatment | prepchem.com |

| Simultaneous Addition | 2-Furaldehyde/diacetate, Nitric acid, Sulfuric acid, Acetic anhydride | Gradual addition at -10°C to +10°C | google.com |

| Conversion to Nitrofurazone | 5-Nitro-2-furaldehyde diacetate, Semicarbazide hydrochloride | Various solvents (e.g., ethanol-water), catalysts (e.g., mineral acids) | google.comresearchgate.net |

Evolution of Synthetic Strategies for Nitrofuran Scaffold Functionalization

The core structure of nitrofurans presents multiple sites for chemical modification, offering a rich playground for synthetic chemists to create a diverse array of derivatives. The evolution of synthetic strategies has moved from classical condensation reactions to sophisticated, modern techniques that allow for precise and efficient functionalization of the nitrofuran scaffold.

A significant advancement in this area is the application of late-stage C-H functionalization . This powerful strategy allows for the direct modification of C-H bonds in a molecule, bypassing the need for pre-functionalized starting materials. Copper-catalyzed C-H late-stage functionalization has been successfully employed to modify 5-nitrofuran drugs. nih.govacs.orgrsc.orgnih.govresearchgate.net This has enabled a range of modifications, including:

Hydroxylation: Introduction of a hydroxyl group. rsc.orgresearchgate.net

Methylation: Addition of a methyl group. rsc.orgresearchgate.net

Azidination: Incorporation of an azide (B81097) group. rsc.orgresearchgate.net

Cyanation: Introduction of a cyano group. rsc.orgresearchgate.net

Arylation: Attachment of an aryl group. rsc.org

These modifications are often aimed at optimizing the properties of the lead compounds. nih.gov For instance, the introduction of a methyl group has been shown in some cases to enhance activity, a phenomenon sometimes referred to as the "magic methyl" effect. nih.gov

Beyond C-H functionalization, other synthetic strategies continue to be developed and refined. The synthesis of new nitrofuran derivatives through the reaction of 5-nitrofuran-2-carbaldehyde with various acetophenones in the presence of sulfuric and acetic acid has been reported. rsc.org Furthermore, the synthesis of 5-nitrofuran-tagged hybrid molecules, such as oxazolyl tetrahydropyrazolopyridines, represents another modern approach to diversifying the nitrofuran chemical space. wur.nl The development of continuous flow synthesis platforms for the production of nitrofuran pharmaceuticals using milder nitrating agents like acetyl nitrate (B79036) marks a significant step towards safer and more efficient manufacturing processes. thieme-connect.com

Interactive Table: Modern Synthetic Functionalization of the Nitrofuran Scaffold

| Strategy | Reaction Type | Functional Groups Introduced | Catalyst/Reagents | Reference |

| Late-Stage C-H Functionalization | Hydroxylation, Methylation, Azidination, Cyanation, Arylation | -OH, -CH3, -N3, -CN, Aryl | Copper catalysts | nih.govrsc.orgnih.govresearchgate.net |

| Condensation Reaction | Aldol-type condensation | Chalcone derivatives | Sulfuric acid, Acetic acid | rsc.org |

| Hybrid Molecule Synthesis | Multi-step synthesis | Oxazolyl tetrahydropyrazolopyridine moiety | Various | wur.nl |

| Flow Chemistry | Nitration | Nitro group | Acetyl nitrate (in situ) | thieme-connect.com |

Research Trends in Furan Ring Reactivity and Transformations

The furan ring, particularly when substituted with a powerful electron-withdrawing group like the nitro group at the 5-position, exhibits a unique and complex reactivity profile. Research in this area explores both the substitution reactions on the ring and transformations that alter the ring structure itself.

The presence of the nitro group significantly influences the electrophilic and nucleophilic substitution reactions of the furan ring. The electron-withdrawing nature of the nitro group deactivates the furan ring towards electrophilic attack. nih.gov Conversely, it facilitates nucleophilic aromatic substitution (SNAr) . For instance, 2-bromo-5-nitrofuran (B1267531) readily reacts with nucleophiles. researchgate.net

A significant area of research has been the exploration of cycloaddition reactions involving the nitrofuran ring. Nitrofurans have been shown to participate in intramolecular Diels-Alder reactions with tethered electron-poor dienophiles, often more rapidly and in higher yields than their non-nitrated counterparts. acs.org This increased reactivity is attributed to the stabilization of a partial positive charge on the nitro-substituted carbon in the transition state. acs.org Nitrones, which are 1,3-dipoles, can also undergo cycloaddition reactions with alkenes or alkynes to form isoxazolidine (B1194047) or isoxazoline (B3343090) rings, respectively, offering a pathway to novel heterocyclic systems. rsc.orgwikipedia.orgrsc.org

The photochemical reactivity of nitrofurans has also been a subject of investigation. Direct photolysis is a dominant degradation pathway for some nitrofuran antibiotics in aqueous environments. nih.govacs.orgumn.eduwanfangdata.com.cn This process can lead to the formation of various photoproducts, including in some cases, the corresponding aldehyde from the hydrolysis of an azomethine bond, or the syn isomer of the parent compound. cdnsciencepub.com

Ring-opening reactions represent another facet of furan ring transformations. While the furan ring is generally stable, under certain conditions, it can undergo cleavage. For example, catalytic aqueous hydrochloric acid in the presence of N-bromosuccinimide can induce spiroannulation of certain furan derivatives. researchgate.net Furthermore, cobalt-catalyzed enantioselective ring-opening reactions of 2,5-dihydrofurans have been developed, leading to acyclic products. nih.gov While not directly involving 5-nitrofurans in all reported cases, these studies highlight the potential for furan ring transformations that could be applied to this class of compounds. Some research has also explored the possibility of the furan ring in certain 5-nitrofuranyl derivatives adopting a puckered, non-aromatic conformation in polar aprotic solvents. researchgate.netchemrxiv.org

Interactive Table: Reactivity and Transformations of the 5-Nitrofuran Ring

| Reaction Type | Description | Key Findings/Examples | Reference |

| Nucleophilic Aromatic Substitution | Replacement of a leaving group on the furan ring by a nucleophile, facilitated by the nitro group. | 2-Bromo-5-nitrofuran reacts readily with nucleophiles. | researchgate.net |

| Intramolecular Diels-Alder | Cycloaddition of a tethered diene and dienophile where the furan is the diene. | Nitrofurans show enhanced reactivity compared to non-nitrated furans. | acs.org |

| 1,3-Dipolar Cycloaddition | Reaction of a 1,3-dipole (e.g., nitrone) with the furan ring or a side chain. | A versatile method for synthesizing complex heterocyclic structures. | rsc.orgwikipedia.orgrsc.org |

| Photolysis | Degradation or isomerization induced by light. | Direct photolysis is a major degradation pathway for some nitrofurans in water. | nih.govacs.orgumn.eduwanfangdata.com.cncdnsciencepub.com |

| Ring Opening | Cleavage of the furan ring. | Can be achieved under specific catalytic or reaction conditions. | researchgate.netnih.gov |

Future Research Directions and Emerging Methodologies

Integration of Process Analytical Technology (PAT) in 2-Furancarboxaldehyde, 5-nitro-, diacetate Synthesis

The integration of Process Analytical Technology (PAT) is poised to revolutionize the synthesis of this compound by transforming it from a conventional batch process to a more controlled and efficient system. PAT is a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical process parameters (CPPs) that affect critical quality attributes (CQAs). stepscience.com The primary goal is to ensure final product quality is built-in from the start. mt.com

For the synthesis of nitrofuran compounds, PAT can be particularly beneficial. For instance, in continuous flow synthesis, real-time, in-line infrared (IR) spectroscopy can be used for reaction monitoring during the deacylation of nitrofurfural diacetate. researchgate.netnih.gov This allows for precise control over the reaction, ensuring high reproducibility and yield. researchgate.net The benefits of implementing PAT are numerous and include improved product quality and uniformity, reduction in process cycle time, minimization of product rework, and enhanced process safety. mt.com As the pharmaceutical industry increasingly adopts PAT for the development of active pharmaceutical ingredients (APIs), its application to the synthesis of intermediates like this compound is a logical and necessary progression. rsc.orgnih.gov Tools such as FTIR spectroscopy, on-line UPLC-MS, and flow NMR are instrumental in achieving real-time process understanding and optimization, thereby accelerating development timelines. rsc.org

Table 1: PAT Tools and Their Applications in Chemical Synthesis

| PAT Tool | Application | Potential Benefit for Synthesis |

| FTIR Spectroscopy | Real-time reaction monitoring and concentration measurement. rsc.org | Precise control of nitration and deacylation steps. researchgate.netnih.gov |

| UPLC-MS | On-line analysis of reaction mixture composition and impurity profiling. rsc.org | Rapid optimization and enhanced purity control. |

| Flow NMR | Structural elucidation and kinetic analysis in continuous flow. rsc.org | Deeper understanding of reaction mechanisms. |

| Raman Spectroscopy | Monitoring of crystal form and crystallinity. mt.com | Ensuring desired solid-state properties of the final product. |

Sustainable and Green Chemistry Approaches in Furan-Based Synthesis

Green chemistry principles are becoming central to the synthesis of furan-based compounds, driven by the need for more environmentally benign processes. chemistryconferences.org A key aspect is the use of biomass as a renewable feedstock. frontiersin.org Furfural (B47365), the precursor to this compound, is a bio-based platform chemical derived from lignocellulosic biomass, positioning its derivatives within the circular and bio-economy. nih.govchemistryconferences.orgmdpi.com

Research is focused on several green chemistry avenues. One approach involves using eco-friendly methods such as repurposed plastic reaction vessels and ECO-UVA lights as a radiation source for certain furan (B31954) derivative reactions. und.edu Another significant area is the development of synthesis routes that minimize waste, a critical issue in fine chemical and pharmaceutical production where E-factors (kg of waste per kg of product) can be very high. mdpi.com The synthesis of furan-based diepoxy monomers, for example, has been demonstrated through eco-respectful, one-step synthetic routes, providing a viable bio-based alternative to petrochemical counterparts. rsc.org These approaches, which focus on atom economy, use of renewable resources, and reduction of hazardous substances, are directly applicable to improving the synthesis of this compound. frontiersin.orgmdpi.com

Development of Novel Catalytic Systems for Diacetate Formation and Transformations

Catalysis is a cornerstone of modern chemical synthesis, and the development of novel catalytic systems for furan chemistry is an active area of research. For the synthesis of this compound, which involves nitration and acetylation, catalysts play a crucial role. The traditional synthesis uses a mixture of nitric and sulfuric acids. chemicalbook.comgoogle.com Future research is directed towards heterogeneous solid catalysts, polyoxometalates (POMs), zeolites, and ionic liquids, which are often more environmentally friendly and easier to separate and recycle. frontiersin.org

A significant area of development is the use of metal-organic frameworks (MOFs) as catalysts. For example, MIL-100(Fe) has been shown to be a promising catalyst for the oxidation of 5-Hydroxymethylfurfural (HMF) to 2,5-Furandicarboxylic acid (FDCA), a related furan derivative. bohrium.com MOFs offer advantages like high stability, recyclability, and catalytic activity under mild conditions. bohrium.com While noble metal catalysts (e.g., Au, Pt, Pd) are effective for some furan transformations, they face challenges of cost and recyclability. bohrium.comresearchgate.net The development of custom, base-free catalytic systems could lead to more efficient and sustainable pathways for the formation and subsequent transformation of this compound. researchgate.net

Exploration of this compound in the Synthesis of Advanced Organic Materials

While this compound is primarily known as an intermediate in the synthesis of pharmaceuticals like nitrofurazone (B1679002), its furan backbone makes it a candidate for the synthesis of advanced organic materials. chemicalbook.com Furan-based compounds are being explored for the creation of bio-based polymers. For instance, furan-based dicarboxylic acids can be reacted with glycerol (B35011) carbonate to produce bis(cyclic carbonate)s, which are then used to synthesize non-isocyanate polyurethanes (NIPUs). acs.org

These furan-based NIPUs exhibit remarkable thermal stability and have potential applications in various fields, including biomedical materials. acs.org The reactivity of the aldehyde group (protected as a diacetate) and the nitro group on the furan ring of this compound offers functionalities that could be exploited in polymerization reactions or for modifying material properties. Future research could investigate its use as a monomer or cross-linking agent to create novel polymers with specific thermal, mechanical, or biomedical properties, representing an eco-friendly alternative to materials derived from fossil fuels. acs.org

Expanding Flow Chemistry Applications for Efficient and Scalable Synthesis